![molecular formula C15H18FN3O3S2 B2367052 5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1798461-79-6](/img/structure/B2367052.png)
5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMPB, and it belongs to the class of sulfonamide compounds. In
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- Research has shown that certain benzenesulfonamide derivatives, closely related to 5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide, have potential in photodynamic therapy, an alternative treatment for cancer. These derivatives, particularly zinc phthalocyanine substituted with benzenesulfonamide units, have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Potential
- A study on aminothiazole-paeonol derivatives, which include a similar benzenesulfonamide component, revealed significant inhibitory activity against various cancer cell lines, indicating the anticancer potential of these compounds. Specifically, certain derivatives showed potent activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells (Tsai et al., 2016).
Antimicrobial Properties
- Benzenesulfonamide derivatives have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests their potential application in developing new antimicrobial agents (Liaras et al., 2011).
Corrosion Inhibition
- Piperidine derivatives, with structural similarities to the compound , have been studied for their corrosion inhibition properties on iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, suggest potential applications in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Photocatalytic Applications
- Zinc(II) phthalocyanine with benzenesulfonamide derivative substituents exhibits properties suitable for photocatalytic applications. Its photophysicochemical properties, particularly in terms of solubility and photostability, make it a candidate for such applications (Öncül, Öztürk, & Pişkin, 2021).
Medicinal Chemistry and Drug Design
- Compounds containing the benzenesulfonamide moiety are actively researched in medicinal chemistry for their potential as enzyme inhibitors, anticancer agents, and in the treatment of various diseases. This includes studies on their synthesis, bioactivity, and structure-activity relationships (Almansa et al., 2003).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and thiazole scaffolds, which are present in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole and thiazole derivatives have been reported to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S2/c1-22-13-5-4-11(16)9-14(13)24(20,21)18-10-12-3-2-7-19(12)15-17-6-8-23-15/h4-6,8-9,12,18H,2-3,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTXKMSHABWDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCCN2C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide |
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